1,2-Dihydronaphthalene-1,2-diol

Vue d'ensemble

Description

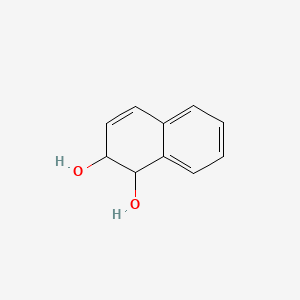

1,2-Dihydronaphthalene-1,2-diol is a member of the class of naphthalenediols, characterized by the presence of hydroxy groups at positions 1 and 2 on the dihydronaphthalene ring. Its molecular formula is C10H10O2, and it is known for its role as a bacterial xenobiotic metabolite and a mouse metabolite .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dihydronaphthalene-1,2-diol can be synthesized through the catalytic hydrogenation of naphthalene-1,2-diol. This process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound often involves the same catalytic hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dihydronaphthalene-1,2-diol undergoes various chemical reactions, including:

Substitution: It can undergo substitution reactions where the hydroxy groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

Substitution: Various halogenating agents for halogen substitution reactions.

Major Products Formed

Oxidation: Naphthalene-1,2-diol.

Reduction: 1,2-Dihydronaphthalene.

Substitution: Halogenated derivatives of 1,2-dihydronaphthalene.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,2-Dihydronaphthalene-1,2-diol is characterized by its molecular formula and a molecular weight of 162.18 g/mol. The compound exists in two enantiomeric forms, with the (1R, 2S)-configuration being notably studied for its biological interactions and metabolic pathways .

Metabolic Studies

This compound is primarily recognized for its role as a metabolite in various organisms. Notably, it is produced during the metabolic conversion of naphthalene in rats. Studies have shown that after administering naphthalene to rats, this compound can be isolated from their urine, indicating its significance in metabolic pathways involving polycyclic aromatic hydrocarbons .

Table 1: Metabolic Conversion of Naphthalene to this compound

| Substance Administered | Metabolite Detected | Method of Detection |

|---|---|---|

| Naphthalene | This compound | Urine analysis from dosed rats |

| Anthracene | Corresponding anthracene derivative | Urine analysis from dosed rats |

Drug Development

The compound has been identified as a potential drug target due to its interaction with naphthalene dioxygenase enzymes found in bacteria such as Pseudomonas putida. These enzymes catalyze the incorporation of oxygen into naphthalene derivatives. The enzymatic pathways involving this compound are being explored for developing bioremediation strategies to degrade environmental pollutants .

Bioremediation

The ability of certain bacteria to metabolize this compound highlights its potential use in bioremediation. Bacterial strains capable of utilizing this compound can be employed to detoxify environments contaminated with naphthalene and similar hydrocarbons. For instance, Sphingomonas yanoikuyae has shown efficacy in oxidizing this compound to further metabolites that can be more easily assimilated or eliminated by microbial processes .

Table 2: Bacterial Strains and Their Metabolic Pathways Involving this compound

| Bacterial Strain | Metabolite Produced | Application Area |

|---|---|---|

| Pseudomonas putida | Various hydroxylated derivatives | Bioremediation |

| Sphingomonas yanoikuyae | Oxidized products | Environmental detoxification |

Case Study 1: Metabolism in Rats

A study conducted on rats demonstrated the metabolic conversion of naphthalene to this compound. The research involved administering naphthalene via subcutaneous injection and analyzing urine samples for the presence of this diol. The findings confirmed that this compound is a significant metabolite resulting from naphthalene metabolism .

Case Study 2: Enzymatic Reactions

Research on the enzymatic reactions involving this compound has revealed its potential in synthetic organic chemistry. The compound serves as a substrate for various dioxygenases that facilitate complex biochemical transformations. This property is being harnessed for developing new synthetic routes in pharmaceutical chemistry .

Mécanisme D'action

The mechanism of action of 1,2-dihydronaphthalene-1,2-diol involves its interaction with specific enzymes and metabolic pathways. For example, it is a substrate for naphthalene 1,2-dioxygenase, which catalyzes the cis-dihydroxylation of naphthalene to form this compound. This enzyme contains a mononuclear non-heme iron (II) complex that uses dioxygen and electrons from NADH to carry out the reaction . The product can further undergo dehydrogenation to form naphthalene-1,2-diol .

Comparaison Avec Des Composés Similaires

Similar Compounds

Naphthalene-1,2-diol: A direct oxidation product of 1,2-dihydronaphthalene-1,2-diol.

1,2-Dihydronaphthalene: A reduction product of this compound.

cis-1,2-Dihydronaphthalene-1,2-diol: An isomer of this compound with different stereochemistry.

Uniqueness

This compound is unique due to its specific structural configuration and its role as an intermediate in various metabolic pathways. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications .

Activité Biologique

1,2-Dihydronaphthalene-1,2-diol, also known as (1R, 2S)-cis 1,2-dihydroxy-1,2-dihydronaphthalene, is a significant metabolite in the biotransformation of naphthalene. This compound plays a crucial role in various biological processes and has been studied for its potential implications in human health, particularly concerning its metabolic pathways and interactions with cellular mechanisms.

This compound is classified within the naphthalene family of compounds, which are characterized by two fused benzene rings. It is primarily produced through the enzymatic oxidation of naphthalene, facilitated by naphthalene dioxygenase enzymes found in organisms such as Pseudomonas putida .

The metabolic pathway involving this compound includes its conversion to more reactive species like 1,2-naphthoquinone (1,2-NPQ), which has been implicated in genotoxicity and oxidative stress . The oxidation process is catalyzed by aldo-keto reductase enzymes and cytochrome P450 isoforms .

Biological Activity and Toxicity

Research indicates that this compound exhibits significant biological activity that can lead to both beneficial and harmful effects:

- Genotoxicity : The compound has been shown to form DNA adducts when it is metabolized to 1,2-NPQ. These adducts can lead to mutations and potentially initiate cancerous transformations in cells .

- Oxidative Stress : Studies suggest that naphthalene-derived quinonoids like 1,2-NPQ generate reactive oxygen species (ROS), contributing to cellular damage . This oxidative stress is associated with various pathological conditions.

Case Study 1: Breast Cancer Association

A hospital-based case-control study highlighted a correlation between elevated levels of 1,2-NPQ-albumin adducts in breast cancer patients compared to healthy controls. The median levels of these adducts were significantly higher in patients (178 pmol/g) than in controls (102 pmol/g), suggesting a potential biomarker for breast cancer risk associated with naphthalene exposure .

Case Study 2: Metabolic Pathway Analysis

In an experimental setting involving rats administered naphthalene, researchers isolated this compound from urine samples. This study confirmed the compound's role as a primary metabolite and provided insights into its metabolic conversion processes .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

1,2-dihydronaphthalene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUHWUSUBHNZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C(C=CC2=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201291284 | |

| Record name | 1,2-Dihydro-1,2-dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7234-04-0 | |

| Record name | 1,2-Dihydro-1,2-dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7234-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydroxy-1,2-dihydronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007234040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydro-1,2-dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.